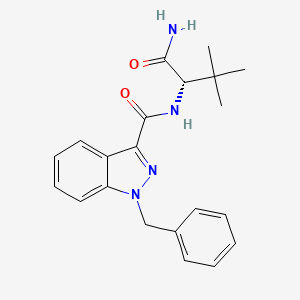

(S)-ADB-BINACA-d5

Beschreibung

Eigenschaften

Molekularformel |

C21H24N4O2 |

|---|---|

Molekulargewicht |

364.4 |

InChI |

InChI=1S/C21H24N4O2/c1-21(2,3)18(19(22)26)23-20(27)17-15-11-7-8-12-16(15)25(24-17)13-14-9-5-4-6-10-14/h4-12,18H,13H2,1-3H3,(H2,22,26)(H,23,27) |

InChI-Schlüssel |

IUFIUAWRCUVUCQ-UHFFFAOYSA-N |

SMILES |

O=C(NC(C(N)=O)C(C)(C)C)C1=NN(CC2=CC=CC=C2)C3=C1C=CC=C3 |

Synonyme |

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(S)-ADB-BINACA-d5: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides an in-depth overview of the chemical structure, properties, and analytical applications of (S)-ADB-BINACA-d5, a deuterated analog of the potent synthetic cannabinoid, ADB-BINACA.

This compound serves as a critical internal standard for the quantitative analysis of its non-deuterated counterpart, ADB-BINACA, in forensic and research settings.[1][2] Its use in mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for ensuring accuracy and precision by correcting for variations during sample preparation and analysis.[3] This guide details its chemical properties, provides representative experimental protocols for its use, and illustrates the key signaling pathways affected by its parent compound.

Core Chemical and Physical Properties

This compound is the S-enantiomer of ADB-BINACA, where five hydrogen atoms on the phenyl ring of the benzyl group have been replaced with deuterium. This isotopic labeling results in a molecule that is chemically similar to the parent compound but has a distinct, higher mass, making it an ideal internal standard for mass spectrometric analysis. The fundamental properties of this compound and its non-deuterated analog are summarized below.

| Property | This compound | ADB-BINACA |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide[1][4] | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(phenylmethyl)-1H-indazole-3-carboxamide[5][6] |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂[1][4] | C₂₁H₂₄N₄O₂[5][6] |

| Formula Weight | 369.5 g/mol [1][4] | 364.4 g/mol [6] |

| Appearance | Crystalline solid[4][7] | Crystalline powder[8] |

| Purity | ≥99% deuterated forms (d1-d5)[1][4] | N/A |

| Solubility | DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[1][4] | DMF: 10 mg/mL, DMSO: 5 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL[6] |

| Storage Temperature | -20°C[2][4] | N/A |

| Stability | ≥ 4 years (as supplied)[1] | N/A |

Pharmacological Context: Mechanism of Action of ADB-BINACA

This compound is intended for analytical use and not for human or veterinary administration.[1][2] However, understanding the pharmacological action of the parent compound, ADB-BINACA, is crucial for interpreting analytical results and for drug development research. ADB-BINACA is a potent full agonist of the cannabinoid receptors CB1 and CB2.[5] These receptors are G-protein coupled receptors (GPCRs) that play a significant role in various physiological processes.

The CB1 receptor is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][5] The CB2 receptor is predominantly found in the immune system.[5] Agonism at these receptors by synthetic cannabinoids like ADB-BINACA mimics the effects of endogenous cannabinoids but often with much higher potency, leading to a range of physiological and psychoactive effects.[5]

Signaling Pathways

Activation of the CB1 receptor by a synthetic cannabinoid agonist such as ADB-BINACA initiates two primary signaling cascades: the canonical G-protein dependent pathway and the non-canonical β-arrestin dependent pathway.

1. G-Protein Dependent Signaling:

Upon agonist binding, the CB1 receptor, which is coupled to inhibitory G-proteins (Gi/o), undergoes a conformational change.[1][7] This leads to the dissociation of the G-protein subunits (Gα and Gβγ). The activated Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[7][9] The Gβγ subunit can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][9] This cascade ultimately dampens neuronal activity and neurotransmitter release.[1][9]

2. β-Arrestin Dependent Signaling:

Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2).[10][11] Initially, β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization.[5][11] Subsequently, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery (like clathrin and AP-2) to promote receptor internalization.[10] Furthermore, β-arrestin can initiate G-protein-independent signaling by scaffolding components of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway, leading to downstream effects on gene expression and cell survival.[5][11]

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods. Below are representative protocols for sample preparation and analysis, which are based on established methodologies for synthetic cannabinoids.[3]

Representative Workflow for Quantification

Sample Preparation from Whole Blood (Liquid-Liquid Extraction)

This protocol describes a general liquid-liquid extraction (LLE) method for isolating synthetic cannabinoids from a whole blood matrix.

Methodology:

-

Aliquoting: Transfer 1 mL of a whole blood sample into a clean glass test tube.

-

Internal Standard Spiking: Add a known concentration of this compound (e.g., 10 ng/mL) to the sample. Also prepare calibration standards and quality control samples by spiking blank blood with known concentrations of non-deuterated ADB-BINACA and the internal standard.

-

Protein Precipitation: Add 2 mL of acetonitrile to the tube to precipitate blood proteins.

-

Mixing and Centrifugation: Vortex the tube for 30 seconds, then centrifuge at 3,000 rpm for 5 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.

-

Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).

-

Phase Separation: Vortex for 1 minute to ensure thorough mixing, followed by centrifugation at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen at approximately 40°C.[3]

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

Sample Preparation from Urine (Solid-Phase Extraction)

This protocol outlines a general solid-phase extraction (SPE) method suitable for urine samples.

Methodology:

-

Sample Preparation: To 1 mL of urine, add the internal standard this compound.

-

Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by sequentially passing methanol and then deionized water through it.[3]

-

Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge first with deionized water, followed by a low-concentration organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elution: Elute the target analytes using an appropriate elution solvent (e.g., a mixture of dichloromethane and isopropanol containing ammonium hydroxide).

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of synthetic cannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[12] |

| Mobile Phase A | 0.1% formic acid in water[3] |

| Mobile Phase B | 0.1% formic acid in acetonitrile[3] |

| Flow Rate | 0.3 - 0.4 mL/min[3] |

| Injection Volume | 5 - 10 µL |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode[3] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[3] |

| MRM Transitions | Specific precursor-to-product ion transitions must be determined for ADB-BINACA and this compound. At least two transitions should be monitored for the analyte for confirmation, and one for the internal standard. |

Data Analysis: Quantification is achieved by calculating the ratio of the peak area of the analyte (ADB-BINACA) to the peak area of the internal standard (this compound). This ratio is then plotted against the concentrations of the prepared calibration standards to generate a calibration curve. The concentration of ADB-BINACA in the unknown sample is then determined by interpolation from this curve. This ratiometric approach corrects for any loss of analyte during sample processing and for variations in instrument response.

Conclusion

This compound is an indispensable tool for the accurate quantification of the potent synthetic cannabinoid ADB-BINACA. Its use as an internal standard in validated analytical methods provides the reliability required for forensic toxicology, clinical research, and drug development. A thorough understanding of the parent compound's pharmacology, particularly its interaction with CB1 and CB2 receptors and the subsequent signaling cascades, provides a crucial context for the interpretation of analytical findings. The methodologies and data presented in this guide are intended to support the scientific community in the ongoing research and monitoring of novel psychoactive substances.

References

- 1. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium labeled cannabinoids [inis.iaea.org]

- 7. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. US5036014A - Deuterated cannabinoids as standards for the analysis of tetrahydrocannabinol and its metabolites in biological fluids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

- 12. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Characterization of (S)-ADB-BINACA-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (S)-ADB-BINACA-d5, a deuterated analog of the potent synthetic cannabinoid (S)-ADB-BINACA. This document is intended for use by researchers, scientists, and drug development professionals for forensic and research applications. This compound serves as an internal standard for the quantification of (S)-ADB-BINACA in various matrices using mass spectrometry-based techniques.

Compound Profile

This compound is the deuterated form of (S)-ADB-BINACA, a synthetic cannabinoid of the indazole-3-carboxamide class. The deuterium labeling on the benzyl moiety makes it an ideal internal standard for quantitative analysis, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂ |

| Formula Weight | 369.5 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₅) |

| Formulation | Crystalline Solid |

| Solubility | DMF: 10 mg/ml; DMSO: 5 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml |

Synthesis Protocol

The synthesis of this compound can be adapted from established methods for related indazole-3-carboxamide synthetic cannabinoids. A common approach involves a two-step process: N-alkylation of an indazole core followed by amide coupling with the appropriate amino acid derivative.

Experimental Protocol: Two-Step Synthesis

Step 1: N-alkylation of Methyl 1H-indazole-3-carboxylate with Benzyl-d5 Bromide

-

To a solution of methyl 1H-indazole-3-carboxylate in a suitable aprotic solvent (e.g., dimethylformamide), add a base such as sodium hydride at 0°C under an inert atmosphere.

-

Stir the mixture for a short period to allow for deprotonation of the indazole nitrogen.

-

Add benzyl-d5 bromide to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-(benzyl-d5)-1H-indazole-3-carboxylate.

Step 2: Amide coupling with (S)-2-amino-3,3-dimethylbutanamide

-

Hydrolyze the methyl ester of the product from Step 1 using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water to yield 1-(benzyl-d5)-1H-indazole-3-carboxylic acid.

-

In a separate flask, dissolve the resulting carboxylic acid in an appropriate solvent (e.g., dichloromethane) along with (S)-2-amino-3,3-dimethylbutanamide.

-

Add a coupling agent (e.g., carbonyl diimidazole or TBTU) and a non-nucleophilic base (e.g., triethylamine) to the mixture.

-

Stir the reaction at room temperature under an inert atmosphere until completion.

-

Upon completion, wash the reaction mixture with an aqueous solution (e.g., saturated sodium bicarbonate), dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Caption: Synthetic workflow for this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the characterization of this compound, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Table 2: Representative Mass Spectrometry Parameters for Analysis

| Parameter | GC-MS | LC-QTOF-MS |

| Instrument | Agilent 5975 Series GC/MSD System or equivalent | Sciex TripleTOF® 5600+ with Shimadzu Nexera XR UHPLC or equivalent |

| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) or similar | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar |

| Carrier Gas/Mobile Phase | Helium | A: Ammonium formate (10 mM, pH 3.0); B: Methanol/acetonitrile (50:50) |

| Injection Mode | Splitless | Gradient |

| Mass Scan Range | 40-550 m/z | 100-510 Da (TOF MS); 50-510 Da (MS/MS) |

The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ at m/z 370.5, which is 5 Da higher than the unlabeled analog due to the five deuterium atoms. The fragmentation pattern will be similar to that of (S)-ADB-BINACA, with key fragments corresponding to the cleavage of the amide bond and fragmentation of the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. The ¹H NMR spectrum of this compound will be similar to that of the non-deuterated standard, with the notable absence of signals corresponding to the phenyl protons of the benzyl group. The ¹³C NMR spectrum will show the characteristic signals for the indazole core, the carboxamide linkage, and the tert-leucinamide moiety.

Biological Context: Cannabinoid Receptor Signaling

(S)-ADB-BINACA is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] The binding affinity (Ki) of ADB-BINACA for the CB1 receptor is reported to be 0.33 nM, with an EC50 of 14.7 nM.[1]

Table 3: Cannabinoid Receptor Binding and Potency of ADB-BINACA

| Parameter | Value |

| CB1 Receptor Binding Affinity (Ki) | 0.33 nM[1] |

| CB1 Receptor Functional Potency (EC50) | 14.7 nM[1] |

Activation of the CB1 receptor by an agonist like ADB-BINACA initiates a signaling cascade. The receptor is primarily coupled to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the βγ-subunits of the G-protein can modulate ion channels, typically leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

Caption: CB1 receptor signaling pathway activated by (S)-ADB-BINACA.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of forensic science, toxicology, and pharmacology. The use of this compound as an internal standard is crucial for the accurate and precise quantification of (S)-ADB-BINACA, contributing to a better understanding of its prevalence and effects.

References

(S)-ADB-BINACA-d5: An In-depth Technical Guide on the In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-ADB-BINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples. As with many SCRAs, it interacts with the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. This technical guide provides a comprehensive overview of the in vitro mechanism of action of (S)-ADB-BINACA, with a focus on its receptor binding, functional activity, and downstream signaling pathways. The deuterated isotopologue, (S)-ADB-BINACA-d5, is often used as an internal standard in analytical quantification. For the purposes of this guide, it is assumed that the deuterium labeling does not alter the in vitro pharmacological activity of the molecule.

Core Mechanism of Action: A Potent Cannabinoid Receptor Agonist

(S)-ADB-BINACA acts as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o), leading to the modulation of downstream effector proteins.

Quantitative Pharmacological Data

The following table summarizes the key in vitro quantitative data for ADB-BINACA and its analogs, demonstrating their high affinity and potency for cannabinoid receptors.

| Compound | Receptor | Assay Type | Value | Reference |

| ADB-BINACA | CB1 | Binding Affinity (Ki) | 0.33 nM | [1] |

| ADB-BINACA | CB1 | Functional Activity (EC50) | 14.7 nM | [1] |

| ADB-BUTINACA | CB1 | Binding Affinity (Ki) | 0.29 nM | [1] |

| ADB-BUTINACA | CB2 | Binding Affinity (Ki) | 0.91 nM | [1] |

| ADB-BUTINACA | CB1 | Functional Activity (EC50) | 6.36 nM | [1] |

| ADB-FUBINACA | CB1 | Binding Affinity (Ki) | 0.36 nM | [2] |

| ADB-FUBINACA | CB1 | Functional Activity (EC50) | 0.98 nM ([³⁵S]GTPγS) | [2] |

| 5F-ADB-PINACA | CB1 | Functional Activity (EC50) | 0.24 nM | [3] |

| 5F-ADB-PINACA | CB2 | Functional Activity (EC50) | 0.88 nM | [3] |

Signaling Pathways of (S)-ADB-BINACA

Upon binding to CB1 or CB2 receptors, (S)-ADB-BINACA induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of those used to characterize synthetic cannabinoid receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of (S)-ADB-BINACA for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 1 mg/mL BSA, pH 7.4.

-

Radioligand: [³H]CP-55,940.

-

Non-specific binding control: unlabeled WIN 55,212-2.

-

This compound dissolved in DMSO.

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing either CB1 or CB2 receptors.

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of this compound.

-

For determining non-specific binding, add a high concentration of unlabeled WIN 55,212-2 in separate wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the potency (EC50) and efficacy (Emax) of (S)-ADB-BINACA by quantifying the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.[2]

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA, pH 7.4.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound dissolved in DMSO.

Procedure:

-

Pre-incubate cell membranes with varying concentrations of this compound in the assay buffer containing GDP for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the mixture for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay determines the ability of (S)-ADB-BINACA to inhibit adenylyl cyclase activity, a downstream effector of Gi/o protein activation.

Materials:

-

CHO-K1 cells stably expressing human CB1 or CB2 receptors.

-

Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

-

Forskolin.

-

IBMX (a phosphodiesterase inhibitor).

-

This compound dissolved in DMSO.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with varying concentrations of this compound in the presence of IBMX for 15-30 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production and incubate for an additional 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Generate dose-response curves to determine the EC50 of (S)-ADB-BINACA for the inhibition of forskolin-stimulated cAMP accumulation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a synthetic cannabinoid like (S)-ADB-BINACA.

Conclusion

(S)-ADB-BINACA is a high-affinity, potent agonist of both CB1 and CB2 receptors. Its in vitro mechanism of action is primarily mediated through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and scientists involved in the study of synthetic cannabinoids and the development of related therapeutic agents or diagnostic tools. The use of its deuterated analog, this compound, is crucial for accurate quantification in complex matrices, with the underlying assumption of identical biological activity.

References

An In-depth Technical Guide to the Mass Spectral Fragmentation of (S)-ADB-BINACA-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectral fragmentation pattern of (S)-ADB-BINACA-d5, a deuterated analog of the synthetic cannabinoid ADB-BINACA. The inclusion of five deuterium atoms on the phenyl ring of the benzyl group serves as a stable isotope label, making it an ideal internal standard for quantitative analysis by mass spectrometry. Understanding its fragmentation behavior is crucial for the accurate identification and quantification of its non-deuterated counterpart in forensic and research settings.

Chemical Structure and Properties

This compound is a synthetic cannabinoid receptor agonist.[1] The "(S)" designation refers to the stereochemistry at the α-carbon of the tert-leucinamide moiety. The "-d5" indicates the presence of five deuterium atoms on the benzyl group.

| Property | Value |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂ |

| Formula Weight | 369.5 |

Mass Spectral Fragmentation Analysis

The mass spectral fragmentation of this compound can be predicted based on the analysis of its non-deuterated analog, ADB-BINACA. The primary fragmentation pathways involve cleavages at the amide bond, the bond between the indazole core and the benzyl group, and within the tert-leucinamide moiety. The presence of the five deuterium atoms will result in a mass shift of +5 atomic mass units (amu) for any fragment containing the deuterated benzyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Electron ionization (EI) is a high-energy ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" for a molecule. The predicted major fragments for this compound based on the known fragmentation of ADB-BINACA are summarized in the table below.

| Predicted m/z | Ion Structure | Fragmentation Pathway |

| 369.2 | [M]⁺• | Molecular Ion |

| 273.1 | [M - C₅H₁₀N₂O]⁺• | Cleavage of the tert-leucinamide group |

| 216.1 | [M - C₁₁H₁₀D₅N₂O]⁺ | Cleavage of the N-benzylindazolecarboxamide moiety |

| 171.1 | [C₁₀H₉D₅N₂]⁺ | Indazole ring with deuterated benzyl group |

| 130.1 | [C₈H₆N₂]⁺ | Indazole ring after loss of benzyl group |

| 96.1 | [C₅H₁₀D₅]⁺ | Deuterated benzyl group |

| 86.1 | [C₅H₁₂N]⁺ | Fragment from tert-leucinamide moiety |

| 72.1 | [C₄H₁₀N]⁺ | Fragment from tert-leucinamide moiety |

| 57.1 | [C₄H₉]⁺ | tert-butyl cation from the leucinamide moiety |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS with electrospray ionization (ESI) is a softer ionization technique, typically resulting in a prominent protonated molecule ([M+H]⁺) and fewer fragments in the full scan MS spectrum. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of the selected precursor ion.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Ion Structure | Fragmentation Pathway |

| 370.2 | 274.1 | [M+H - C₅H₁₀N₂O]⁺ | Loss of the tert-leucinamide group |

| 370.2 | 171.1 | [C₁₀H₉D₅N₂]⁺ | Cleavage producing the indazole with deuterated benzyl group |

| 370.2 | 131.1 | [C₈H₇N₂]⁺ | Cleavage producing the protonated indazole core |

| 370.2 | 96.1 | [C₅H₁₀D₅]⁺ | Deuterated benzyl cation |

Experimental Protocols

The following are representative experimental protocols for the analysis of ADB-BINACA and can be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column.[2]

-

Carrier Gas: Helium with a constant flow rate of 1 mL/min.[2]

-

Inlet Temperature: 265 °C.[2]

-

Injection Mode: Splitless.[2]

-

Oven Temperature Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.[2]

-

MS Transfer Line Temperature: 300 °C.[2]

-

MS Source Temperature: 230 °C.[2]

-

MS Quadrupole Temperature: 150 °C.[2]

-

Mass Scan Range: 40-550 m/z.[2]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[2]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or similar reversed-phase column.[2]

-

Mobile Phase A: 10 mM Ammonium formate (pH 3.0).[2]

-

Mobile Phase B: 50:50 Methanol/Acetonitrile.[2]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient: Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[2]

-

Column Temperature: 30 °C.[2]

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

TOF MS Scan Range: 100-510 Da.[2]

-

MS/MS Scan Range: 50-510 Da.[2]

-

Collision Energy: Collision Energy Spread (35 ± 15 eV).[2]

Visualizations

Proposed Mass Spectral Fragmentation Pathway of this compound

Caption: Proposed EI fragmentation of this compound.

Synthetic Cannabinoid Signaling Pathway

Synthetic cannabinoids like ADB-BINACA primarily act as agonists at the cannabinoid receptors CB1 and CB2.[1] The CB1 receptor is predominantly found in the central nervous system and is responsible for the psychoactive effects, while the CB2 receptor is mainly located in the peripheral nervous system and immune cells.[1]

Caption: Simplified CB1 receptor signaling pathway.

This guide provides a foundational understanding of the mass spectral behavior of this compound, leveraging data from its non-deuterated analog. The provided experimental protocols and fragmentation data will aid researchers in developing and validating analytical methods for the detection and quantification of this and related synthetic cannabinoids.

References

(S)-ADB-BINACA-d5: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the synthetic cannabinoid (S)-ADB-BINACA-d5 in various organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and forensic analysis. The following sections detail quantitative solubility data, experimental protocols for solubility and stability testing, and an overview of the associated signaling pathways.

Executive Summary

This compound is the deuterated internal standard for ADB-BINACA, a potent synthetic cannabinoid. Understanding its solubility and stability is paramount for accurate quantification in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as for its use in in vitro and in vivo studies. This guide presents solubility data in common organic solvents and outlines the methodologies for determining these parameters. Furthermore, it visualizes the canonical signaling pathways activated by synthetic cannabinoids, providing a molecular context for their pharmacological effects.

Solubility Data

The solubility of this compound, a crystalline solid, has been determined in several common organic solvents. The quantitative data is summarized in Table 1 for easy comparison. The high lipophilicity of synthetic cannabinoids, in general, accounts for their good solubility in non-polar or medium-polarity organic solvents and low solubility in water.[1]

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Concentration |

| Dimethylformamide (DMF) | 10 mg/mL[2][3] |

| Dimethyl sulfoxide (DMSO) | 5 mg/mL[2][3] |

| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:3) | 0.25 mg/mL[2][3] |

Experimental Protocols

While specific experimental details for the solubility determination of this compound are not publicly available, the following protocols describe standard methodologies used for assessing the solubility and stability of synthetic cannabinoids and other pharmaceutical compounds.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound crystalline solid

-

High-purity organic solvents (e.g., DMF, DMSO, Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The excess solid should be visually apparent.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Reporting: The solubility is reported as the average concentration from multiple replicates, typically in mg/mL or mol/L.

Protocol for Stability-Indicating Assay (Forced Degradation Study)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound solution in a relevant organic solvent

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for acid and base hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

UV lamp and controlled light exposure chamber for photostability

-

Oven for thermal stress

-

HPLC-MS system for separation and identification of degradation products

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Treat the stock solution with NaOH (e.g., 0.1 N NaOH) and heat at a controlled temperature.

-

Oxidation: Treat the stock solution with H₂O₂ (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose the solid compound and the solution to UV light of a known wavelength and intensity.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze the samples using a stability-indicating HPLC-MS method.

-

Data Analysis:

-

Quantify the remaining this compound to determine the percentage of degradation.

-

Identify and characterize any significant degradation products using the mass spectrometry data.

-

The stability is reported by detailing the percentage of degradation under each stress condition over time.

-

A product information sheet for this compound states a stability of at least 4 years when stored at -20°C as a crystalline solid.[2]

Signaling Pathways of Synthetic Cannabinoids

(S)-ADB-BINACA, like other synthetic cannabinoids, exerts its physiological and psychoactive effects primarily through the activation of the cannabinoid receptors, CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways.

Caption: G-protein mediated signaling cascade upon synthetic cannabinoid binding.

Caption: Gβγ-mediated activation of the MAPK signaling pathway.

Conclusion

This technical guide provides essential data and methodologies concerning the solubility and stability of this compound. The provided solubility data in key organic solvents serves as a practical reference for sample preparation and experimental design. The detailed experimental protocols for solubility and stability assessment offer a framework for laboratories to conduct their own evaluations. Furthermore, the visualization of the associated signaling pathways provides a deeper understanding of the molecular mechanisms underlying the effects of this synthetic cannabinoid. This comprehensive information is intended to support the scientific community in the accurate and reliable use of this compound in research and forensic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of ADB-BINACA and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-BINACA (N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-benzyl-1H-indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug products.[1] Originally developed by Pfizer as a potential analgesic, it has emerged on the illicit drug market, posing significant public health risks due to its high potency and potential for severe adverse effects.[1] This technical guide provides a comprehensive overview of the pharmacological profile of ADB-BINACA and its deuterated analog, (S)-ADB-BINACA-d5. The information is intended for researchers, scientists, and drug development professionals working to understand the activity, metabolism, and detection of this class of compounds.

Pharmacological Profile of ADB-BINACA

ADB-BINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[1] It also exhibits activity at the cannabinoid type 2 (CB2) receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for ADB-BINACA and its structural analog, ADB-BUTINACA.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| ADB-BINACA | CB1 | 0.33[1] | 14.7[1] |

| CB2 | Not widely reported | Not widely reported | |

| ADB-BUTINACA | CB1 | 0.29[2] | 6.36[2] |

| CB2 | 0.91[2] | Not widely reported |

Table 1: Receptor Binding Affinity and Functional Activity of ADB-BINACA and ADB-BUTINACA.

| Compound | Animal Model | Effect | Dosage | Observations |

| ADB-BINACA | Mice | Hypothermia | 0.5 mg/kg | Peak temperature reduction of 2.14°C within 30 minutes, returning to baseline within 1 hour.[3] |

| Mice | Hypolocomotion | 0.5 mg/kg | Significant reduction in locomotor activity.[3] | |

| ADB-BUTINACA | Mice | Hypothermia | 3 mg/kg (i.p.) | Pronounced, dose-dependent decrease in core body temperature (max ~6.5°C decrease) with maximal effects at 45 minutes.[4] |

| Rats | THC-like discriminative stimulus effects | ED₅₀ = 0.038 mg/kg | Fully substituted for Δ⁹-THC.[4] |

Table 2: In Vivo Effects of ADB-BINACA and ADB-BUTINACA.

The Deuterated Analog: this compound

This compound is a deuterated isotopologue of ADB-BINACA, where five hydrogen atoms on the phenyl ring of the benzyl group are replaced with deuterium. This analog is primarily intended for use as an internal standard for the quantification of ADB-BINACA in biological and forensic samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[5]

Anticipated Pharmacological Profile of this compound

-

Receptor Binding and Functional Activity: The binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at CB1 and CB2 receptors are expected to be very similar to those of ADB-BINACA. The substitution of deuterium for hydrogen at a site not directly involved in receptor interaction is unlikely to alter the binding thermodynamics significantly.

-

Pharmacokinetics and Metabolism: The primary impact of deuteration is on the compound's metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated site (the kinetic isotope effect).[7] As ADB-BINACA is metabolized, in part, through hydroxylation of the benzyl ring, deuteration at this position could potentially slow down its metabolism, leading to a longer half-life and increased exposure compared to the non-deuterated parent compound.[8][9] This could, in turn, potentiate or prolong its in vivo effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of synthetic cannabinoids. Below are representative protocols for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound to a specific receptor.

-

Materials:

-

Cell membranes expressing the human CB1 or CB2 receptor.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (ADB-BINACA or its deuterated analog).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or vehicle.

-

Incubate the plate at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Data is analyzed to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.[10]

-

cAMP Functional Assay

This assay measures the functional potency (EC₅₀) of a cannabinoid agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP) following G-protein activation.

-

Materials:

-

CHO-K1 cells stably expressing the human CB1 receptor.

-

Assay medium (e.g., DMEM with 0.1% BSA).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (ADB-BINACA or its deuterated analog).

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based).

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay medium and pre-incubate with serial dilutions of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data is analyzed to generate a dose-response curve and determine the EC₅₀ value of the test compound.[10]

-

In Vitro Metabolism Study using Human Liver Microsomes

This assay is used to identify the metabolic pathways of a compound.

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (to initiate the enzymatic reaction).

-

Test compound (ADB-BINACA or its deuterated analog).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (to quench the reaction).

-

LC-MS/MS system.

-

-

Procedure:

-

Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 60 minutes).

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the proteins.

-

Analyze the supernatant using an LC-MS/MS system to identify the parent compound and its metabolites.[9][11]

-

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

ADB-BINACA is a highly potent synthetic cannabinoid that poses a significant risk to public health. Its pharmacological profile is characterized by high affinity and functional activity at the CB1 receptor, leading to pronounced in vivo effects. The deuterated analog, this compound, serves as an essential tool for the accurate quantification of ADB-BINACA in various matrices. While direct pharmacological data for the deuterated analog is scarce, the kinetic isotope effect suggests a potential for altered pharmacokinetics, which warrants further investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to further explore the complex pharmacology of ADB-BINACA and other emerging synthetic cannabinoids. A thorough understanding of these compounds is critical for the development of effective detection methods, clinical interventions, and regulatory policies.

References

- 1. ADB-BINACA - Wikipedia [en.wikipedia.org]

- 2. ADB-BUTINACA - Wikipedia [en.wikipedia.org]

- 3. Differential cannabinoid‐like effects and pharmacokinetics of ADB‐BICA, ADB‐BINACA, ADB‐4en‐PINACA and MDMB‐4en‐PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.who.int [cdn.who.int]

- 5. caymanchem.com [caymanchem.com]

- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 8. The metabolic profile of the synthetic cannabinoid receptor agonist ADB-HEXINACA using human hepatocytes, LC–QTOF-MS and synthesized reference standards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Deuterated Internal Standards in Synthetic Cannabinoid Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ever-evolving landscape of synthetic cannabinoids presents a significant challenge to analytical scientists. The constant emergence of new analogs necessitates robust and reliable methods for their detection and quantification in various matrices. A cornerstone of accurate and precise bioanalytical measurement is the proper use of internal standards. This technical guide delves into the core principles and practical applications of deuterated internal standards in the analysis of synthetic cannabinoids, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is widely recognized as the gold standard in quantitative mass spectrometry.[1] These standards, in which one or more hydrogen atoms are replaced by deuterium, are chemically identical to the analyte of interest but have a different mass. This mass difference allows them to be distinguished by a mass spectrometer, while their similar chemical and physical properties ensure they behave almost identically to the analyte during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reliable quantification.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies employing deuterated internal standards for the analysis of synthetic cannabinoids. These tables are designed to provide a clear and concise comparison of method performance across different analytical platforms and matrices.

Table 1: LC-MS/MS Method Parameters for Selected Synthetic Cannabinoids

| Analyte | Deuterated Standard | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Reference |

| JWH-018 | JWH-018-d9 | 342.2 | 155.1 | 127.1 | [2] |

| AM-2201 | AM-2201-d5 | 360.2 | 155.1 | 127.1 | [2] |

| UR-144 | UR-144-d5 | 300.3 | 125.1 | 81.1 | [2] |

| XLR-11 | XLR-11-d5 | 322.2 | 81.1 | 55.1 | [2] |

| AB-CHMINACA | AB-CHMINACA-d4 | 357.3 | 193.1 | 145.1 | [2] |

Table 2: Method Validation Parameters for Synthetic Cannabinoid Analysis in Biological Matrices

| Parameter | Typical Performance in Whole Blood | Typical Performance in Urine | General Acceptance Criteria | Reference |

| Linearity (r²) | >0.99 | >0.99 | ≥0.99 | [2] |

| Accuracy (% bias) | ±15% | ±15% | ±15% (±20% at LLOQ) | [2] |

| Precision (%RSD) | <15% | <15% | <15% (<20% at LLOQ) | [2] |

| Recovery | 48% to 104% | Variable | Consistent, precise, and reproducible | [4] |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | 0.1 - 1.0 µg/L | Method dependent | [5] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | 0.1 - 1.0 µg/L | Method dependent | [5] |

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are comprehensive protocols for sample preparation and analysis using deuterated internal standards.

Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood Samples

This protocol is a common and effective method for extracting synthetic cannabinoids from whole blood prior to LC-MS/MS analysis.

-

Sample Preparation:

-

Transfer 1 mL of the whole blood sample into a clean glass test tube.[2]

-

Spike the sample with the deuterated internal standard mixture at a known concentration.[2]

-

Add 2 mL of acetonitrile to precipitate proteins.[2]

-

Vortex the tube for 30 seconds.[2]

-

Centrifuge at 3,000 rpm for 5 minutes.[2]

-

Carefully transfer the supernatant to a new tube.[2]

-

-

Extraction:

-

Add 5 mL of an appropriate organic solvent (e.g., n-hexane or ethyl acetate).[2]

-

Vortex for 1 minute to ensure thorough mixing.[2]

-

Centrifuge at 3,000 rpm for 5 minutes to separate the layers.[2]

-

Transfer the upper organic layer to a new tube.[2]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen at approximately 40°C.[2]

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of mobile phase A and B).[2]

-

Vortex briefly to dissolve the residue.

-

The sample is now ready for injection into the LC-MS/MS system.

-

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices like urine.

-

Sample Pre-treatment:

-

To 1 mL of urine, add the deuterated internal standard solution.

-

If analyzing for glucuronidated metabolites, perform enzymatic hydrolysis (e.g., using β-glucuronidase) prior to extraction.[6]

-

-

SPE Cartridge Conditioning:

-

Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or C18 cartridge) by passing methanol followed by deionized water.[2]

-

-

Sample Loading and Washing:

-

Elution:

-

Elute the target analytes and the deuterated internal standards using an appropriate elution solvent (e.g., methanol, acetonitrile, or a mixture of dichloromethane and isopropanol with a modifier like ammonium hydroxide).[2]

-

-

Evaporation and Reconstitution:

Protocol 3: GC-MS Analysis

Gas chromatography-mass spectrometry is another powerful technique for synthetic cannabinoid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.

-

Sample Preparation and Extraction:

-

Follow a suitable extraction procedure, such as LLE or SPE, as described above.

-

After evaporation of the solvent, the dried extract is ready for derivatization.

-

-

Derivatization:

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.

-

Heat the sample at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to complete the reaction.

-

-

GC-MS Instrumental Conditions:

-

Injector: Splitless mode, with an injection volume of 1-2 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A temperature gradient is typically used to achieve good separation of the analytes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[7]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the analysis of synthetic cannabinoids.

Caption: Liquid-Liquid Extraction (LLE) workflow for whole blood samples.

Caption: Solid-Phase Extraction (SPE) workflow for urine samples.

Caption: Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

Conclusion

The use of deuterated internal standards is indispensable for the accurate and reliable quantification of synthetic cannabinoids in complex biological matrices. By compensating for analytical variability, these standards ensure the integrity of data in research, clinical, and forensic settings. The detailed protocols and data presented in this guide provide a solid foundation for laboratories to develop and validate robust analytical methods. As the landscape of synthetic cannabinoids continues to shift, the principles of using appropriate internal standards will remain a critical component of high-quality analytical science.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Pro-psychotic effects of synthetic cannabinoids: interactions with central dopamine, serotonin and glutamate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Method for the Determination of THC and THC-COOH in Human Postmortem Blood Samples by Gas Chromatography—Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (S)-ADB-BINACA-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-ADB-BINACA-d5, a deuterated synthetic cannabinoid intended for research and forensic applications. The document outlines its chemical properties, analytical methodologies for its quantification, and the general signaling pathways associated with its non-deuterated parent compound, ADB-BINACA.

Certificate of Analysis and Purity

This compound is synthesized as an internal standard for the quantification of ADB-BINACA by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. While a batch-specific certificate of analysis is available from suppliers upon request with a batch number, the general specifications are summarized below.

Table 1: General Certificate of Analysis for this compound

| Parameter | Specification | Reference |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide | [1][2] |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂ | [1][2] |

| Formula Weight | 369.5 g/mol | [1][2] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1][2] |

| Appearance | A crystalline solid | [3] |

| Solubility | DMF: 10 mg/ml, DMSO: 5 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [2][3] |

| Storage | -20°C | [3] |

Experimental Protocols for Analytical Quantification

The primary application of this compound is as an internal standard in the analysis of ADB-BINACA. The following are representative protocols for the analytical detection of ADB-BINACA and related synthetic cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the identification and quantification of synthetic cannabinoids in seized materials.

Sample Preparation: An acid/base extraction is a common method for preparing samples for GC-MS analysis[4].

Instrumentation:

-

System: Agilent 5975 Series GC/MSD System[4]

-

Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm)[4]

-

Carrier Gas: Helium (Flow: 1 mL/min)[4]

Operating Conditions:

-

Injection Port Temperature: 265 °C[4]

-

Transfer Line Temperature: 300 °C[4]

-

MS Source Temperature: 230 °C[4]

-

MS Quadrupole Temperature: 150 °C[4]

-

Oven Program: 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min[4].

-

Injection: 1 µL, splitless mode[4]

-

Mass Scan Range: 40-550 m/z[4]

A representative experimental workflow for GC-MS analysis is depicted below.

Caption: A diagram illustrating the typical workflow for the analysis of synthetic cannabinoids using Gas Chromatography-Mass Spectrometry.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is another powerful technique for the analysis of synthetic cannabinoids, particularly in complex matrices.

Sample Preparation: Samples are typically prepared by dilution in a suitable solvent such as methanol[5].

Instrumentation:

-

System: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC[5]

-

Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[5]

-

Mobile Phase:

-

A: Ammonium formate (10 mM, pH 3.0)

-

B: Methanol with 0.1% formic acid

-

-

Gradient: A typical gradient starts with a high aqueous phase, ramping to a high organic phase to elute the compounds of interest[5].

Operating Conditions:

The logical relationship for a standard LC-QTOF-MS analysis is outlined below.

Caption: A flowchart showing the logical steps involved in the analysis of compounds using LC-QTOF-MS.

Signaling Pathways of ADB-BINACA

As a potent synthetic cannabinoid, ADB-BINACA primarily exerts its effects through the activation of cannabinoid receptors, particularly the CB1 receptor, which is highly expressed in the central nervous system[6]. These receptors are G-protein coupled receptors (GPCRs)[6][7][8].

Upon binding of an agonist like ADB-BINACA to the CB1 receptor, the associated Gi/o protein is activated. This activation leads to a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[7][8].

-

Modulation of Ion Channels: Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels (VGCC)[7][8]. These actions collectively suppress neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This can lead to the regulation of gene transcription and other cellular processes[9].

-

β-Arrestin Recruitment: Following receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin 2 is involved in receptor desensitization and internalization, while β-arrestin 1 can initiate its own signaling cascades[7][8][10].

The general signaling pathway for synthetic cannabinoids acting on the CB1 receptor is illustrated below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.who.int [cdn.who.int]

- 3. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 4. cfsre.org [cfsre.org]

- 5. Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jme.bioscientifica.com [jme.bioscientifica.com]

- 10. pubs.acs.org [pubs.acs.org]

Sourcing and Technical Guide for (S)-ADB-BINACA-d5 Certified Reference Material

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on sourcing and utilizing the certified reference material (CRM) for (S)-ADB-BINACA-d5. It includes details on suppliers, analytical methodologies, and the relevant pharmacological context of its non-deuterated parent compound, ADB-BINACA.

Certified Reference Material (CRM) Sourcing

This compound is primarily used as an internal standard for the quantification of ADB-BINACA in forensic and research applications using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The following suppliers offer this compound as a certified reference material.

| Supplier | Product Name | Catalog Number | Purity | Formulation |

| Cayman Chemical | This compound | 36753 | ≥98% | A solution in acetonitrile (100 µg/ml) |

| Biomol.de | This compound | 36753 | ≥98% | A solution in acetonitrile (100 µg/ml) |

| MedchemExpress | This compound | HY-136753S | Not specified | Not specified |

Note: Biomol.de is a distributor for Cayman Chemical.[2]

Analytical Data for this compound

Below is a summary of the key analytical data for the this compound certified reference material.

| Parameter | Value | Reference |

| Formal Name | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-[(phenyl-d5)methyl]-1H-indazole-3-carboxamide | [1] |

| Molecular Formula | C₂₁H₁₉D₅N₄O₂ | [1] |

| Formula Weight | 369.5 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A solution in acetonitrile (100 µg/ml) | [1] |

| Solubility | DMF: 10 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 5 mg/ml | [1] |

Experimental Protocols

Quantification of ADB-BINACA using this compound by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ADB-BINACA in biological matrices, using this compound as an internal standard.

3.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of the biological matrix (e.g., whole blood, plasma, or urine), add a known concentration of this compound internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.2. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC HSS C18 (1.8 µm, 2.1 x 150 mm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Waters Xevo TQD or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

Workflow for LC-MS/MS Analysis of ADB-BINACA

Caption: Workflow for the quantification of ADB-BINACA using LC-MS/MS.

GC-MS Analysis of ADB-BINACA

This section outlines a general procedure for the gas chromatography-mass spectrometry (GC-MS) analysis of ADB-BINACA.

3.2.1. Sample Preparation: Liquid-Liquid Extraction

-

To 1 mL of the biological sample, add a known amount of this compound internal standard.

-

Add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add 5 mL of an organic solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate).

-

Vortex for 5 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute in a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

3.2.2. GC-MS Instrumentation and Conditions

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium |

| Inlet Temperature | 280°C |

| Oven Program | Start at 150°C, ramp to 300°C at 15°C/min, hold for 5 min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

Workflow for GC-MS Analysis of ADB-BINACA

Caption: Workflow for the qualitative analysis of ADB-BINACA using GC-MS.

Pharmacology of ADB-BINACA

ADB-BINACA is a potent synthetic cannabinoid that acts as a full agonist at the cannabinoid receptor type 1 (CB1).[3][4] The in vitro activity of ADB-BINACA has been characterized, and it is a highly potent CB1 receptor agonist.[5]

| Compound | EC₅₀ (nM) for CB1 Receptor Activation | Reference |

| ADB-BINACA | 6.36 | [5] |

| JWH-018 | 32.9 | [5] |

EC₅₀ (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

CB1 Receptor Signaling Pathway

The activation of the CB1 receptor by an agonist like ADB-BINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7]

CB1 Receptor Signaling Cascade

Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.

Upon activation, the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can directly modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[6][7]

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Cayman Chemical | Biomol.de [biomol.com]

- 3. The synthetic cannabinoids ADB-FUBINACA and AMB-FUBINACA accelerate SH-SY5Y proliferation via stimulation of CB1 and CB2 cannabinoid receptors | Scientific Letters [publicacoes.cespu.pt]

- 4. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, AâCHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - ACS Chemical Neuroscience - Figshare [acs.figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Quantitative Analysis of ADB-BINACA in Biological Matrices using LC-MS/MS with (S)-ADB-BINACA-d5 as an Internal Standard

Application Note

Introduction

ADB-BINACA is a potent synthetic cannabinoid receptor agonist that has been identified in forensic casework and poses a significant public health concern. Accurate and reliable quantification of ADB-BINACA in biological matrices is crucial for clinical and forensic toxicology. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of ADB-BINACA in whole blood and urine, utilizing (S)-ADB-BINACA-d5 as an internal standard to ensure accuracy and precision.

Analyte and Internal Standard

| Compound | Chemical Name | Molecular Formula | Molecular Weight |

| ADB-BINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide | C₂₁H₂₄N₄O₂ | 364.44 g/mol |

| This compound | N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-((phenyl-d5)methyl)-1H-indazole-3-carboxamide | C₂₁H₁₉D₅N₄O₂ | 369.47 g/mol |

Method Summary

This method employs a simple and efficient sample preparation procedure followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to reliable quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of ADB-BINACA in whole blood and urine.

Table 1: Method Validation Parameters for ADB-BINACA in Whole Blood

| Parameter | Result |

| Linearity Range | 0.1 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Accuracy (at LLOQ, low, mid, high QC) | 85 - 115% |

| Precision (at LLOQ, low, mid, high QC) | < 15% RSD |

| Recovery | > 80% |

| Matrix Effect | < 20% |

Table 2: Method Validation Parameters for ADB-BINACA in Urine

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Accuracy (at LLOQ, low, mid, high QC) | 85 - 115% |

| Precision (at LLOQ, low, mid, high QC) | < 15% RSD |

| Recovery | > 85% |

| Matrix Effect | < 15% |

Experimental Protocols

Materials and Reagents

-

ADB-BINACA analytical standard

-

This compound internal standard

-

LC-MS/MS grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human whole blood and urine (drug-free)

-

Solid Phase Extraction (SPE) cartridges (for urine)

-

Phosphate buffer (pH 6.0)

-

β-glucuronidase (from E. coli)

Instrumentation

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S)

-

Analytical column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

| ADB-BINACA | 365.2 | 215.1 (Quantifier) | 25 | 30 |

| 144.1 (Qualifier) | 35 | 30 | ||

| This compound | 370.2 | 220.1 | 25 | 30 |

Sample Preparation Protocols

Protocol 1: Whole Blood - Protein Precipitation

-

To 100 µL of whole blood sample, add 20 µL of this compound internal standard solution (50 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A/B (70:30, v/v).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine - Solid Phase Extraction (SPE)

-

To 1 mL of urine sample, add 20 µL of this compound internal standard solution (100 ng/mL in methanol).

-

Add 50 µL of β-glucuronidase solution and 500 µL of phosphate buffer (pH 6.0).

-

Incubate at 37 °C for 2 hours to hydrolyze glucuronide conjugates.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-